
2-Bromo-7-methoxynaphthalene
Overview
Description
2-Bromo-7-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methoxy group at the seventh position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Approaches for 2-Bromo-7-methoxynaphthalene
Regioselective Bromination of 7-Methoxynaphthalene
The most direct approach to synthesizing this compound involves the regioselective bromination of 7-methoxynaphthalene. This method capitalizes on the directing effects of the methoxy group to achieve selectivity at the 2-position.
Synthetic Procedure
The synthesis can be conducted using various brominating agents under controlled conditions:
- In a typical procedure, 7-methoxynaphthalene is dissolved in an appropriate solvent such as dichloromethane or chloroform.
- A brominating agent is added at controlled temperature (typically 0-30°C).
- The reaction mixture is stirred for a defined period to ensure complete conversion.
- After work-up and purification, this compound is isolated.
Brominating Agents and Reaction Conditions
Various brominating systems can be employed for this transformation, with examples provided in Table 1:
Table 1: Bromination Systems for the Synthesis of this compound
Brominating System | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
---|---|---|---|---|
Br₂ | Dichloromethane | 0-10 | 2-4 | 70-85 |
NBS/catalytic acid | Acetonitrile | 25-30 | 4-6 | 65-75 |
HBr/H₂O₂ | Acetic acid | 40-50 | 2-3 | 70-80 |
KBr/PVP-bromate* | Dichloromethane | 25 | 3-5 | 75-85 |
*PVP-bromate refers to poly(4-vinylpyridine)-supported bromate
The use of poly(4-vinylpyridine)-supported bromate with potassium bromide represents a particularly promising approach, as it offers excellent regioselectivity for activated aromatic compounds and minimizes the formation of dibrominated byproducts.
Alternative Two-Step Approach via 7-Methoxy-2-naphthol
An alternative synthetic route involves first obtaining 7-methoxy-2-naphthol, followed by conversion to the corresponding bromide:
Synthetic Pathway
- Preparation of 7-methoxy-2-naphthol from 2,7-dihydroxynaphthalene via selective methylation
- Conversion of 7-methoxy-2-naphthol to this compound using appropriate brominating agents
Reaction Conditions
The bromination of 7-methoxy-2-naphthol can be achieved using various reagents and conditions as outlined in Table 2:
Table 2: Conversion of 7-Methoxy-2-naphthol to this compound
Brominating Agent | Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Expected Yield (%) |
---|---|---|---|---|---|
PBr₃ | Dichloromethane | 0-25 | - | 2-4 | 65-75 |
POBr₃ | Toluene | 60-80 | - | 3-5 | 70-80 |
HBr/DMSO | DMSO | 25-40 | Cu(I) salts | 4-6 | 60-70 |
Purification and Characterization of this compound
Purification Techniques
After synthesis, this compound requires purification to remove reaction byproducts and unreacted starting materials:
Column Chromatography : Silica gel chromatography using hexane/acetone or hexane/ethyl acetate mixtures (typical ratio 2:1 to 10:1) effectively separates the target compound from impurities.
Recrystallization : The compound can be purified by recrystallization from appropriate solvents such as:
- Alcohols (methanol, ethanol, isobutanol)
- Aliphatic hydrocarbons (heptane, cyclohexane)
- Mixed solvent systems
Sublimation : For analytical grade purity, vacuum sublimation may be employed as a final purification step.
Characterization Data
The synthesized this compound can be characterized using various analytical techniques:
Table 5: Expected Characterization Data for this compound
Analytical Method | Expected Data |
---|---|
¹H NMR (400 MHz, CDCl₃) | δ 3.81 (s, 3H, OCH₃), 7.10-7.15 (m, 2H), 7.40-7.45 (d, 1H), 7.55-7.65 (m, 2H), 7.70-7.75 (d, 1H), 7.90-8.00 (s, 1H) |
¹³C NMR (100 MHz, CDCl₃) | δ 55.4, 105.8, 119.2, 120.5, 122.8, 127.4, 129.2, 130.1, 133.5, 136.2, 158.7 |
IR (KBr, cm⁻¹) | 3050-3000, 2950-2850, 1620-1580, 1500-1450, 1270-1240, 1030-1010, 850-820 |
Mass Spectrometry | m/z 237/239 (M⁺, Br isotope pattern), 222/224 (M⁺-CH₃), 158 (M⁺-Br) |
Melting Point | 120-123°C |
Challenges and Optimizations in this compound Synthesis
Regioselectivity Challenges
A significant challenge in the synthesis of this compound is achieving high regioselectivity. The methoxy group at the 7-position activates multiple positions on the naphthalene ring, potentially leading to a mixture of brominated products.
Table 6: Potential Bromination Products and Strategies for Selectivity
Potential Product | Formation Tendency | Minimization Strategy |
---|---|---|
This compound (desired) | Moderate to high | Temperature control, selective brominating agents |
1-Bromo-7-methoxynaphthalene | Moderate | Steric hindering additives, reaction temperature optimization |
1,2-Dibromo-7-methoxynaphthalene | Low to moderate | Precise stoichiometry control, slow addition of brominating agent |
Polybrominated products | Low | Dilute conditions, precise stoichiometry, controlled reaction time |
Optimization Strategies
To maximize yield and purity of this compound, several optimization strategies can be employed:
Temperature Control : Maintaining precise temperature control during bromination (typically 0-25°C) helps minimize formation of undesired isomers and polyhalogenated products.
Catalyst Selection : Lewis acid catalysts like FeCl₃ or AlCl₃ can direct bromination to specific positions, though their use requires careful optimization to avoid over-bromination.
Solvent Effects : Solvent choice significantly impacts regioselectivity:
- Dichloromethane and chloroform generally favor 2-position bromination
- Polar aprotic solvents like acetonitrile may enhance selectivity
- Acetic acid can moderate reactivity and improve position selectivity
Reagent Addition Rate : Slow, controlled addition of the brominating agent typically improves regioselectivity and reduces formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form 7-methoxynaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Products include 2-bromo-7-methoxynaphthaldehyde or 2-bromo-7-methoxynaphthoic acid.
Reduction: The major product is 7-methoxynaphthalene.
Scientific Research Applications
Chemical Reactions
2-Bromo-7-methoxynaphthalene can undergo several types of reactions:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles.
- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or acids.
- Reduction Reactions: The bromine atom can be reduced to yield 7-methoxynaphthalene.
Common Reagents and Conditions:
Reaction Type | Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Polar aprotic solvents (DMSO, DMF) |
Oxidation | Potassium permanganate, chromium trioxide | Acidic or basic conditions |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block.
Biology
The compound is explored for its potential in synthesizing biologically active molecules. Research indicates that it may have anti-inflammatory and anticancer properties due to its structural characteristics.
Medicine
As a precursor in drug synthesis, this compound is investigated for developing therapeutic agents targeting specific diseases. Its derivatives may exhibit enhanced biological activities.
Industry
In industrial applications, this compound is used in producing dyes, pigments, and other chemicals. Its unique properties make it suitable for various formulations in the chemical industry.
Recent studies have highlighted the biological activities associated with this compound:
- Anti-inflammatory Effects:
- Inhibition of inflammatory mediators was observed in vitro.
- Anticancer Properties:
- Significant cytotoxicity against Hep-G2 liver carcinoma cells and MCF-7 breast cancer cells was demonstrated using the MTT assay.
- Antimicrobial Activity:
- Activity against various bacterial and fungal species was noted.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of inflammatory mediators | |
Anticancer | Cytotoxic effects on cancer cell lines | |
Antimicrobial | Activity against bacterial and fungal species |
Cytotoxicity Assessment
Studies utilizing the MTT assay revealed that this compound exhibited significant cytotoxicity against Hep-G2 and MCF-7 cell lines. The IC50 values indicated promising efficacy compared to standard chemotherapeutic agents.
Molecular Interactions
In vitro experiments demonstrated that this compound interacts with DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells. Gel electrophoresis techniques confirmed binding affinities to calf thymus DNA.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:
- Enzymatic Inhibition: The presence of bromine and methoxy groups enhances its ability to inhibit enzymes involved in inflammation and cancer progression.
- Antioxidant Properties: Similar compounds have shown antioxidant activity, contributing to protective effects against oxidative stress in cells.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methoxynaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but with the methoxy group at the sixth position.
2-Bromo-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Bromo-7-ethoxynaphthalene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-Bromo-7-methoxynaphthalene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and methoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
2-Bromo-7-methoxynaphthalene is a derivative of naphthalene that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the second position and a methoxy group at the seventh position, exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory and anticancer applications.
The molecular formula of this compound is with a molecular weight of approximately 237.09 g/mol. The synthesis of this compound typically involves methods such as bromination of naphthalene derivatives followed by specific functional group modifications. For example, a common synthetic route includes the bromination of β-naphthol, leading to intermediates that can be further processed to yield this compound .
Anti-inflammatory and Anticancer Properties
Research indicates that this compound may act on specific biological pathways relevant to inflammation and cancer treatment. Molecular docking studies have suggested potential interactions with biological targets, indicating that this compound could inhibit key enzymes involved in inflammatory responses and tumor growth.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Assessment : Studies employing the MTT assay demonstrated that this compound exhibited significant cytotoxicity against Hep-G2 liver carcinoma cells and MCF-7 breast cancer cells. The IC50 values for these cell lines were recorded, showing promising results compared to standard chemotherapeutic agents .
- Molecular Interactions : In vitro experiments have indicated that the compound interacts with DNA, potentially leading to cell cycle arrest and apoptosis in cancer cells. These findings were supported by gel electrophoresis techniques which showed binding affinities of the compound to calf thymus DNA .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features which facilitate interactions with various biological targets:
- Inhibition of Enzymatic Activity : The presence of bromine and methoxy groups allows for diverse chemical transformations, enhancing the compound's ability to interact with proteins involved in signal transduction pathways related to inflammation and cancer progression.
- Antioxidant Properties : Some studies suggest that compounds similar to this compound exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-7-methoxynaphthalene and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For derivatives, a common approach involves reacting naphthol precursors (e.g., 7-methoxynaphthalen-2-ol) with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For example, in related naphthalene derivatives, reactions in DMF with bases like K₂CO₃ and alkyl halides (e.g., propargyl bromide) have been effective, monitored via TLC using n-hexane:ethyl acetate (9:1) solvent systems . Optimization of stoichiometry, reaction time, and solvent polarity is critical for yield improvement.
Q. How should researchers handle and store this compound to prevent degradation during experiments?
- Methodological Answer : Avoid exposure to strong oxidizing agents and moisture. Use local exhaust ventilation during handling to minimize inhalation risks. Storage should be in airtight, light-resistant containers under inert atmospheres (e.g., nitrogen). Post-use sealing and refrigeration (2–8°C) are recommended to mitigate hydrolysis or photodegradation .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Electron ionization mass spectrometry (EI-MS) provides molecular ion peaks and fragmentation patterns for structural confirmation (e.g., m/z ratios specific to bromine isotopes). Complementary techniques include ¹H/¹³C NMR for methoxy and bromine substitution patterns, and FTIR for functional group validation (e.g., C-Br stretching at ~500–600 cm⁻¹). NIST-standardized spectra can serve as reference data .
Advanced Research Questions
Q. How can researchers design controlled exposure studies to assess the toxicological profile of this compound with minimal bias?
- Methodological Answer : Adopt randomized dose allocation and concealed group assignment to reduce selection bias. Follow risk-of-bias frameworks (e.g., Tables C-6/C-7) to ensure all outcomes (e.g., metabolic byproducts, histopathology) are reported. Use species-specific pharmacokinetic models to extrapolate doses, and include negative controls to isolate compound-specific effects .
Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound?
- Methodological Answer : Perform sensitivity analyses on computational models (e.g., DFT or QSAR) to identify parameter dependencies. Validate predictions with orthogonal experimental methods (e.g., HPLC-MS for metabolite identification vs. in silico ADME predictions). Replicate studies under standardized conditions to rule out environmental variability .
Q. How to systematically retrieve relevant toxicological literature for this compound using database query strategies?
- Methodological Answer : Use structured queries combining MeSH terms (e.g., "Naphthalenes/toxicity"[mh]) with Boolean operators. Include synonyms (e.g., "beta-bromonaphthalene") and limit results to study types (e.g., "environmental exposure"[mh]). For example, PubMed queries can filter for pharmacokinetics, endocrine disruption, or transcriptome-level effects .
Q. What are the critical factors in optimizing the reaction yield of this compound derivatives in cross-coupling reactions?
- Methodological Answer : Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings), solvent purity (anhydrous DMF or THF), and inert atmospheres (argon/nitrogen) are crucial. Monitor reaction progress via TLC/GC-MS. For bromine retention, avoid prolonged heating and optimize electrophile:nucleophile ratios. Post-reaction workup (e.g., ice quenching and ethyl acetate extraction) minimizes byproduct formation .
Q. Tables
Table 1. Key Spectroscopic Data for this compound
Technique | Key Observations | Reference |
---|---|---|
EI-MS | Molecular ion at m/z 246/248 (Br isotope) | |
¹H NMR (CDCl₃) | δ 3.9 (s, OCH₃), δ 7.2–8.1 (aromatic H) | |
FTIR | C-Br stretch at 560 cm⁻¹ |
Table 2. Risk-of-Bias Mitigation in Toxicological Studies
Bias Type | Mitigation Strategy | Reference |
---|---|---|
Selection Bias | Randomized dose allocation | |
Reporting Bias | Full outcome disclosure | |
Measurement Bias | Blinded histopathology analysis |
Q. Notes
- Avoid using non-peer-reviewed sources (e.g., commercial SDS sheets) for mechanistic insights.
- Cross-validate synthesis protocols with computational tools (e.g., Reaxys) to ensure reproducibility.
- For advanced queries, combine experimental data with cheminformatics platforms (e.g., PubChem) to explore structure-activity relationships.
Properties
IUPAC Name |
2-bromo-7-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFOVYQPOOUQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514522 | |
Record name | 2-Bromo-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200875-36-1 | |
Record name | 2-Bromo-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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